Physical and chemical properties of 2,5,8,11-Tetraoxatridecane for research applications
Physical and chemical properties of 2,5,8,11-Tetraoxatridecane for research applications
Introduction: Unveiling the Potential of a Unique Glyme
2,5,8,11-Tetraoxatridecane, a member of the glyme (glycol dimethyl ether) family, is a polar, aprotic solvent with a unique molecular structure that confers a valuable set of properties for a range of research applications. Its linear polyether chain, characterized by repeating ethylene oxide units, provides a balance of hydrophilicity and hydrophobicity, making it an intriguing solvent for organic synthesis, a potential component in drug delivery systems, and a valuable tool in materials science. This guide provides an in-depth exploration of the physical and chemical properties of 2,5,8,11-Tetraoxatridecane, offering insights into its practical applications and providing protocols to facilitate its effective use in the laboratory.
Glymes, in general, are recognized for their high chemical and thermal stability, and their ability to form complexes with metal cations.[1] These characteristics, coupled with their typically low toxicity compared to other common organic solvents, position them as versatile and often more environmentally benign options in chemical research.[1] This guide will delve into the specific attributes of 2,5,8,11-Tetraoxatridecane, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its full potential.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical properties of a solvent is paramount for its effective application in experimental design. The following table summarizes the key physicochemical properties of 2,5,8,11-Tetraoxatridecane.
| Property | Value | Reference |
| Molecular Formula | C9H20O4 | |
| Molecular Weight | 192.25 g/mol | |
| CAS Number | 7382-29-8 | |
| Appearance | Colorless liquid | |
| Boiling Point | Not explicitly available for the parent compound. A thiolated derivative has a boiling point of 84 °C at 1 Torr. | [2] |
| Density | Not explicitly available for the parent compound. A thiolated derivative has a density of 1.035 g/cm³. | [2] |
| Solubility | Glymes are generally miscible with water and many organic solvents.[1] |
Chemical Properties and Reactivity Profile
The chemical behavior of 2,5,8,11-Tetraoxatridecane is largely defined by the ether linkages that constitute its backbone. These ether groups render the molecule relatively inert under many reaction conditions, contributing to its utility as a stable solvent.
Stability:
Glymes are known for their high thermal and chemical stability.[1] They are generally resistant to degradation under neutral and basic conditions. However, like other ethers, they can be susceptible to cleavage by strong acids at elevated temperatures. The multiple ether oxygens in 2,5,8,11-Tetraoxatridecane can also participate in the formation of complexes with metal cations, which can influence their stability.[3][4]
Reactivity:
-
With Strong Acids: Concentrated strong acids, such as hydroiodic acid or hydrobromic acid, can cleave the ether bonds of 2,5,8,11-Tetraoxatridecane, particularly at higher temperatures. This reactivity is a general characteristic of ethers.
-
With Strong Bases: Glymes are generally stable in the presence of strong bases, making them suitable solvents for reactions involving organometallic reagents and other basic species.[1]
-
Oxidation: While generally stable to oxidation under normal conditions, the formation of explosive peroxides upon prolonged exposure to air and light is a potential hazard for all ethers, including 2,5,8,11-Tetraoxatridecane. It is crucial to test for and eliminate peroxides before distillation or concentration.
-
Chelation of Metal Ions: The oxygen atoms in the polyether chain of 2,5,8,11-Tetraoxatridecane can coordinate with metal cations, acting as a chelating agent. This property is fundamental to many of its applications, as it can enhance the solubility and reactivity of metal salts.[5]
Core Research Applications
The unique combination of properties possessed by 2,5,8,11-Tetraoxatridecane makes it a valuable tool in several areas of scientific research.
Solvent in Organic Synthesis
As a polar aprotic solvent, 2,5,8,11-Tetraoxatridecane can facilitate a variety of organic reactions. Its ability to solvate cations while leaving anions relatively "naked" can accelerate reaction rates, particularly in nucleophilic substitution reactions. Its high boiling point makes it suitable for reactions requiring elevated temperatures.
Diagram: Role of 2,5,8,11-Tetraoxatridecane in Cation Solvation
Caption: Chelation of a metal cation by the ether oxygens.
Drug Delivery and Formulation
The amphiphilic nature of 2,5,8,11-Tetraoxatridecane and its derivatives makes them promising candidates for applications in drug delivery. The polyether chain can enhance the aqueous solubility of hydrophobic drugs, a critical challenge in pharmaceutical development.
Derivatives of 2,5,8,11-Tetraoxatridecane can be functionalized to create more complex drug delivery systems. For example, the introduction of a thiol group allows for conjugation to other molecules or surfaces.[2] This versatility opens up possibilities for creating targeted drug delivery vehicles and novel formulations.
Materials Science and Nanoparticle Synthesis
In materials science, 2,5,8,11-Tetraoxatridecane can be used as a solvent and a stabilizing agent in the synthesis of nanoparticles.[6][7] Its ability to coordinate with metal ions can help control the size and shape of the resulting nanoparticles. The synthesis of metal and metal oxide nanoparticles often relies on the reduction of a metal salt in a suitable solvent, and the properties of the solvent can significantly influence the characteristics of the final product.
Experimental Protocols
The following section provides a representative experimental protocol that highlights the use of a reaction medium similar in nature to 2,5,8,11-Tetraoxatridecane for a common organic transformation. While this specific protocol does not use 2,5,8,11-Tetraoxatridecane, it demonstrates a typical workflow where a high-boiling, polar aprotic solvent would be advantageous.
Representative Protocol: Surfactant-Catalyzed Synthesis of Tetrahydrobenzo[a]xanthene-11-ones
This protocol describes a three-component reaction for the synthesis of xanthene derivatives, a class of compounds with various biological activities.[8] This type of reaction often benefits from a polar solvent that can facilitate the interaction of the reactants.
Materials:
-
β-naphthol
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Dimedone
-
Tetradecyltrimethylammonium bromide (TTAB) as a surfactant catalyst
-
Water (as the solvent in this specific greener protocol)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add β-naphthol (1 mmol), the aromatic aldehyde (1 mmol), and dimedone (1 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of deionized water to the flask, followed by the TTAB catalyst (15 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (2:8) as the eluent.
-
Workup: Upon completion of the reaction, the solid product is collected by vacuum filtration.
-
Purification: The crude product is washed successively with warm water and aqueous ethanol. Further purification can be achieved by recrystallization from ethanol to yield the pure tetrahydrobenzo[a]xanthene-11-one.[8]
Diagram: Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of xanthene derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5,8,11-Tetraoxatridecane and its derivatives.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Specific Hazards:
-
Peroxide Formation: Like other ethers, 2,5,8,11-Tetraoxatridecane can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before heating or distilling the solvent. Commercial products may contain inhibitors to prevent peroxide formation.
-
Combustibility: While not highly flammable, 2,5,8,11-Tetraoxatridecane is a combustible liquid. Keep it away from open flames and other sources of ignition.[11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of 2,5,8,11-Tetraoxatridecane and any contaminated materials in accordance with local, state, and federal regulations.[12] Do not pour down the drain.
Conclusion: A Versatile Tool for Modern Research
2,5,8,11-Tetraoxatridecane presents a compelling profile for researchers seeking a stable, versatile, and effective polar aprotic solvent. Its unique ability to solvate metal cations, coupled with its general inertness, makes it a valuable medium for a wide array of chemical transformations. Furthermore, its potential in the realms of drug delivery and materials science underscores its importance as a building block for advanced applications. By understanding its fundamental physicochemical and chemical properties, and by adhering to safe handling practices, scientists can effectively integrate 2,5,8,11-Tetraoxatridecane into their research endeavors, paving the way for new discoveries and innovations.
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